Pseudouridimycin - 1566586-52-4

Pseudouridimycin

Catalog Number: EVT-281259
CAS Number: 1566586-52-4
Molecular Formula: C17H26N8O9
Molecular Weight: 486.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pseudouridimycin (PUM) is a naturally occurring nucleoside analog discovered in Streptomyces sp. DSM26212. [] This C-nucleoside dipeptide exhibits potent and selective inhibition against bacterial RNA polymerase (RNAP), making it a promising candidate for the development of novel antibacterial agents. [, , ] Unlike other RNAP inhibitors like rifampin, PUM demonstrates a lower rate of spontaneous resistance emergence. [] Notably, PUM has shown effectiveness against a broad spectrum of bacteria, including drug-sensitive and drug-resistant strains. []

Future Directions
  • Development of Stable Analogs: Designing and synthesizing PUM analogs with improved chemical stability will be crucial for its therapeutic development. [, ]

5′-Aminopseudouridine

  • Compound Description: 5′-Aminopseudouridine is a key intermediate in the biosynthesis of Pseudouridimycin. [, , ] It is a modified nucleoside containing a crucial amino group at the 5' position of Pseudouridine.
  • Relevance: 5′-Aminopseudouridine is a direct precursor to Pseudouridimycin and a crucial building block in its biosynthesis. The conversion of 5′-Aminopseudouridine to Pseudouridimycin involves the addition of a formamidinylated, N-hydroxylated Gly-Gln dipeptide moiety. [, ] This highlights the structural similarity and close relationship between the two compounds.

Pseudouridine Aldehyde

  • Compound Description: Pseudouridine aldehyde is an early intermediate in Pseudouridimycin biosynthesis. It is formed by the oxidation of Pseudouridine by the flavin-dependent oxidase SapB.
  • Relevance: Pseudouridine aldehyde is a direct precursor to 5′-Aminopseudouridine in the Pseudouridimycin biosynthetic pathway. This makes it a crucial intermediate in the multi-step process of building the Pseudouridimycin molecule.

Uridine

  • Compound Description: Uridine is a naturally occurring nucleoside and a fundamental building block of RNA. It shares structural similarities with Pseudouridimycin, particularly in the core nucleoside structure.
  • Relevance: While structurally similar to Pseudouridine, Uridine displays significantly lower affinity for the SapB enzyme involved in Pseudouridimycin biosynthesis. This selectivity highlights the importance of the 5'-position modification in Pseudouridimycin for its biological activity and distinguishes it from Uridine.

Oxazinomycin

  • Compound Description: Oxazinomycin is a C-nucleoside antibiotic with a structure related to Pseudouridimycin. It exhibits its own antibacterial properties through mechanisms distinct from Pseudouridimycin.
  • Relevance: Oxazinomycin shares structural similarities with Pseudouridimycin and can act as a substrate for the SapB enzyme, albeit with moderate affinity. This suggests potential for generating hybrid C-nucleoside analogues with potentially modified activity or specificity.

PUM Analogues with Amide or Hydrazide Isosteres

  • Compound Description: These are synthetically designed analogues of Pseudouridimycin where the central hydroxamate bond is replaced with more stable amide or hydrazide isosteres.
  • Relevance: These analogues address the inherent instability of the hydroxamate bond in Pseudouridimycin, which is susceptible to guanidine-mediated scission in aqueous solutions. [, ] By substituting this bond, these analogues aim to enhance the chemical stability of Pseudouridimycin while retaining its antibacterial activity.

Rifampin (Rif)

  • Compound Description: Rifampin is a clinically used antibiotic that also targets bacterial RNA polymerase (RNAP) but through a different binding site and mechanism than Pseudouridimycin.
  • Relevance: Although both Pseudouridimycin and Rifampin inhibit bacterial RNA polymerase, they do so through distinct mechanisms and binding sites. Notably, Pseudouridimycin exhibits additive antibacterial activity with Rifampin and does not show cross-resistance, suggesting potential for combination therapy.

Strepturidin

  • Compound Description: Initially thought to be a distinct compound, Strepturidin was later found to be identical to Pseudouridimycin. This highlights the complexity of natural product discovery and the importance of rigorous structural characterization.
  • Relevance: The identification of Strepturidin as Pseudouridimycin emphasizes the importance of comprehensive chemical analysis in natural product research. This finding prevents redundant research efforts and consolidates knowledge about this important antibacterial compound.
Synthesis Analysis

The biosynthesis of pseudouridimycin involves a complex pathway characterized by several enzymatic steps. Key enzymes identified include:

  • Pseudouridine Synthase (PumJ): Responsible for converting uridine to pseudouridine.
  • Flavin-dependent Oxidase (PumB): Catalyzes the formation of pseudouridine aldehyde from pseudouridine.
  • Aminotransferases (PumG and PumI): Involved in the transamination processes that incorporate amino groups into the structure.

The pathway has been elucidated using genetic manipulation techniques, including the creation of knockout mutants to identify essential genes and intermediates in the biosynthetic process . Techniques such as liquid chromatography-mass spectrometry have been employed to analyze the metabolites produced at each step, confirming the identity of intermediates like guanidineacetic acid and 5'-amino pseudouridine .

Molecular Structure Analysis

Pseudouridimycin's molecular structure features a unique arrangement that allows it to mimic nucleotide interactions. The compound consists of:

  • A 5'-aminopseudouridine moiety.
  • A formamidinylated, N-hydroxylated dipeptide component derived from glycine and glutamine.

This structure enables effective Watson-Crick base pairing, enhancing its binding affinity to bacterial RNA polymerase . The molecular formula and weight are critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pseudouridimycin undergoes several key reactions during its biosynthesis:

  1. Transamination: The conversion of uridine derivatives into 5'-aminated forms facilitated by aminotransferases.
  2. Oxidation: The action of oxidases that modify the nucleoside structure to enhance its antibacterial properties.
  3. Peptide Bond Formation: Amide ligases contribute to linking amino acids to form the final antibiotic structure.

These reactions are essential for generating the active form of pseudouridimycin capable of inhibiting bacterial transcription .

Mechanism of Action

The mechanism by which pseudouridimycin exerts its antibacterial effects revolves around its ability to bind directly to the active site of bacterial RNA polymerase. By occupying this site, it prevents the enzyme from incorporating uridine triphosphate into RNA chains, effectively halting transcription. This mode of action is distinct from other inhibitors that may target different regions or mechanisms within RNA polymerase .

Physical and Chemical Properties Analysis

Pseudouridimycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents due to its nucleoside nature.
  • Stability: The compound shows varying stability under different conditions, influenced by factors such as pH and temperature.
  • Spectroscopic Properties: Characterization techniques like ultraviolet-visible spectroscopy provide insights into its electronic transitions, crucial for understanding its reactivity .

Data on melting point, boiling point, and specific optical rotation can further elucidate its physical characteristics.

Applications

Pseudouridimycin holds significant promise in scientific research and therapeutic applications:

  • Antibacterial Agent: Its primary application is as an antibiotic targeting resistant bacterial strains, making it a candidate for treating infections caused by multidrug-resistant organisms.
  • Research Tool: As a selective inhibitor of bacterial RNA polymerase, it can be utilized in studies aimed at understanding transcription mechanisms in bacteria.
  • Drug Development: Insights gained from pseudouridimycin's structure and function may guide the design of new antibiotics with enhanced efficacy against resistant pathogens .
Introduction to Pseudouridimycin

Discovery and Historical Context

Pseudouridimycin (PUM) was discovered in 2017 through the screening of microbial fermentation extracts derived from Streptomyces strains isolated from Italian soil samples. The critical soil sample was collected in 1991 near Bolgheri, Tuscany, beneath a cypress tree on the famed Viale dei Cipressi. A second producing strain was isolated from French soil the same year [3] [8]. These strains (Streptomyces sp. ID38640 and ID38626) were preserved in the culture library of Gruppo Lepetit (later Vicuron Pharmaceuticals and NAICONS Srl.). Between 2003–2005, extracts from ~3,000 microbial strains with anti-Staphylococcus aureus activity were screened for RNA polymerase (RNAP) inhibition. This effort revealed PUM as a novel RNAP inhibitor distinct from the co-isolated antibiotic lydicamycin [3] [9]. The compound’s identification resulted from a collaboration between NAICONS and Rutgers University, highlighting the importance of natural-product screening in antibiotic discovery [3] [8].

Structural Characterization and Chemical Properties

Pseudouridimycin is a peptidyl nucleoside antibiotic with the molecular formula C₁₇H₂₆N₈O₉ and a molar mass of 486.44 g/mol. Its structure comprises three key moieties:

  • A pseudouridine core (5′-amino-5′-deoxypseudouridine) acting as a pyrimidine mimic
  • A dipeptide side chain (N-hydroxy-glycyl-glutamine)
  • A terminal formamidinylated guanidine group [1] [6]
  • Table 1: Key Chemical and Physical Properties of Pseudouridimycin
    PropertyValue
    IUPAC Name(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide
    CAS Registry Number1566586-52-4
    Molecular FormulaC₁₇H₂₆N₈O₉
    Molar Mass486.44 g/mol
    SolubilitySoluble in water, methanol, DMSO
    StabilityHalf-life of ~12 hours in growth media
    Purity (commercial grade)≥96.0%

The pseudouridine moiety enables specific recognition by bacterial RNA polymerase, while the dipeptide side chain enhances binding affinity through interactions outside the active site. PUM decomposes in most growth media with a half-life of ~12 hours, necessitating stability improvements for therapeutic use [3] [5]. Modifications protecting the glutamine side-chain amide retain activity, suggesting routes to optimize pharmacokinetics [1] [6].

Significance as a Novel RNA Polymerase Inhibitor

Pseudouridimycin represents the first nucleoside-analog inhibitor that selectively targets bacterial RNA polymerase (RNAP). It competitively inhibits nucleotide addition by binding to the nucleoside triphosphate (NTP) site of the RNAP β′ subunit, mimicking uridine triphosphate (UTP) [3] [9]. Key mechanistic attributes include:

  • High selectivity for bacterial RNAP (IC₅₀ ≈ 0.1 μM) over human RNA polymerases (selectivity: 600-fold vs. Pol I, 10-fold vs. Pol II, 90-fold vs. Pol III) [3] [9]
  • No cross-resistance with rifampin due to a distinct binding site, enabling additive effects when co-administered [3] [6]
  • Ultra-low spontaneous resistance rate (1/10th of rifampin’s rate) because resistance mutations disrupt essential RNAP functions, proving lethal to bacteria [6] [9]
  • Table 2: Comparative Inhibition Profile of Pseudouridimycin
    PropertyPseudouridimycinRifampin
    Target SiteNTP binding siteRNAP β-subunit
    IC₅₀ (Bacterial RNAP)0.1 μM0.02 μM
    Spontaneous Resistance Rate1 × 10⁻⁹1 × 10⁻⁸
    Cross-ResistanceNone observedCommon

PUM exhibits broad-spectrum activity against Gram-positive bacteria (MICs: 4–16 μg/mL for Streptococcus pyogenes, Staphylococcus aureus, and Enterococcus spp.) and some Gram-negatives like Moraxella catarrhalis (MIC ≈ 2 μg/mL) [5] [6]. Its efficacy against multidrug-resistant strains, including macrolide-resistant S. pyogenes, and in vivo success in murine peritonitis models (ED₅₀ = 9 mg/kg IV) underscore its therapeutic potential [6] [9]. The side chain’s interaction with a conserved region adjacent to the NTP site enables bacterial selectivity—a breakthrough overcoming prior skepticism about targeting this conserved active site [8] [9].

  • Compound Names Mentioned in Text:
    Compound NameRole/Context
    Pseudouridimycin (PUM)Primary subject of the article
    Rifampin (Rif)Comparator RNAP inhibitor
    LydicamycinCo-isolated antibiotic
    GE23077Cyclic heptapeptide RNAP inhibitor
    Lipiarmycin (Fidaxomicin)Clinically used RNAP inhibitor

Properties

CAS Number

1566586-52-4

Product Name

Pseudouridimycin

IUPAC Name

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide

Molecular Formula

C17H26N8O9

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1

InChI Key

XDEYHXABZOKKDZ-YFKLLHAASA-N

SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

Pseudouridimycin; PUM

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.